1-(2-Pyridylcarbonyl)benzotriazole
Overview
Description
1-(2-Pyridylcarbonyl)benzotriazole is a chemical compound with the molecular formula C12H8N4O and a molecular weight of 224.22 g/mol . It is known for its applications in various chemical reactions and its utility in scientific research. The compound is characterized by the presence of a benzotriazole moiety attached to a pyridylcarbonyl group, which imparts unique chemical properties.
Mechanism of Action
Target of Action
It’s known that benzotriazole derivatives, a class to which this compound belongs, have been extensively explored for their interactions with various biological targets .
Mode of Action
It’s used as a reactant in the preparation of various compounds, including ruthenium (ii) benzotriazole triphenylphosphine pyridylcarboxylato chloro complex, acyl azides via reactions with sodium azide, and in the acylation of grignard and heteroaryllithium reagents .
Biochemical Pathways
Benzotriazole derivatives have been found to exhibit a broad spectrum of biological properties, indicating their involvement in multiple biochemical pathways .
Result of Action
Benzotriazole derivatives have shown a wide range of biological activities, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities .
Biochemical Analysis
Biochemical Properties
It is known to be involved in the preparation of ruthenium (II) benzotriazole triphenylphosphine pyridylcarboxylato chloro complex . It is also used in the preparation of acyl azides via reactions with sodium azide
Molecular Mechanism
It is known to be involved in chemoselective reduction reactions
Preparation Methods
The synthesis of 1-(2-Pyridylcarbonyl)benzotriazole typically involves the reaction of benzotriazole with a pyridylcarbonyl derivative under specific conditions. One common method includes the acylation of benzotriazole with 2-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2-Pyridylcarbonyl)benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Acylation: The compound is used in acylation reactions with Grignard reagents and heteroaryllithium reagents.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Pyridylcarbonyl)benzotriazole has a wide range of applications in scientific research:
Biology: The compound is utilized in the synthesis of biologically active molecules and as a building block in medicinal chemistry.
Industry: The compound is used in the production of acyl azides and in chemoselective reduction reactions.
Comparison with Similar Compounds
1-(2-Pyridylcarbonyl)benzotriazole can be compared with other benzotriazole derivatives, such as:
1-(4-Pyridylcarbonyl)benzotriazole: Similar in structure but with the pyridyl group at the 4-position, leading to different reactivity and applications.
1-(2-Pyrrolecarbonyl)benzotriazole: Contains a pyrrole group instead of a pyridine, which affects its chemical properties and uses.
The uniqueness of this compound lies in its specific structure, which allows for versatile reactivity and the formation of stable complexes with metal ions, making it valuable in various fields of research and industry.
Properties
IUPAC Name |
benzotriazol-1-yl(pyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O/c17-12(10-6-3-4-8-13-10)16-11-7-2-1-5-9(11)14-15-16/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STCGMSMATDHRCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C(=O)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395299 | |
Record name | 1-(2-Pyridylcarbonyl)benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144223-29-0 | |
Record name | 1-(2-Pyridylcarbonyl)benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-Pyridylcarbonyl)benzotriazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the reaction between 1-(2-pyridylcarbonyl)benzotriazole and [RuCl2(PPh3)3]?
A1: This reaction is significant because it yields a novel ruthenium(II) complex, specifically [RuCl(PPh3)2(C6H5N3)(C5H4NCO2)]. This complex incorporates both this compound and a pyridylcarboxylato ligand, coordinated to the ruthenium(II) center. [] The researchers characterized this new complex using infrared (IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and single-crystal X-ray diffraction to determine its structure. Furthermore, they employed Time-Dependent Density Functional Theory (TDDFT) calculations to model and understand the complex's electronic spectrum. [] This research provides valuable insights into the coordination chemistry of this compound and its potential for creating new metal complexes with potentially interesting properties.
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